1,3,8-Triazaspiro[4.5]decan-4-one, specifically the compound 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl] derivative, is a complex organic molecule with significant implications in medicinal chemistry. This compound has garnered attention due to its structural uniqueness and potential pharmacological activities. The empirical formula for this compound is , with a molecular weight of approximately 231.29 g/mol. It is classified as a triazaspiro compound, which indicates the presence of three nitrogen atoms within a spirocyclic framework.
The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one can be approached through various methods, typically involving multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Technical Details:
The molecular structure of 1,3,8-triazaspiro[4.5]decan-4-one can be represented by its canonical SMILES notation: C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3
.
Data:
This structure features a spirocyclic arrangement that contributes to its unique chemical properties and biological activities.
1,3,8-Triazaspiro[4.5]decan-4-one is known to participate in various chemical reactions typical for compounds containing nitrogen and carbonyl functionalities.
Reactions:
Technical Details:
The reactivity patterns are influenced by the electronic environment created by the spirocyclic structure, making it a versatile compound for further functionalization.
The mechanism of action for 1,3,8-triazaspiro[4.5]decan-4-one is primarily linked to its role as a metabolite of fluspirilene, a long-lasting neuroleptic agent.
Process:
Data:
The pharmacokinetic properties indicate that it undergoes absorption and distribution processes that are crucial for its therapeutic efficacy.
The physical and chemical properties of 1,3,8-triazaspiro[4.5]decan-4-one are essential for understanding its behavior in biological systems and its applications in research.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties make it suitable for various laboratory applications and formulations.
Due to its unique structure and biological activity, 1,3,8-triazaspiro[4.5]decan-4-one has several scientific applications:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7